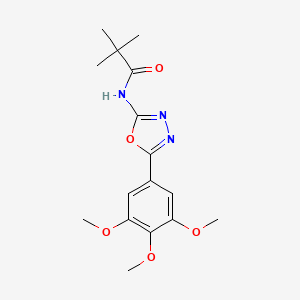

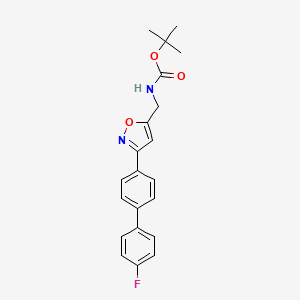

![molecular formula C24H20N6O6 B2661483 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide CAS No. 330675-71-3](/img/structure/B2661483.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of compounds similar to “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis

The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed using 1H-NMR and 13C-NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR and NMR spectroscopy .科学的研究の応用

Anticancer Properties

The compound exhibits promising antiproliferative activity against various cancer cell lines. Specifically, a Pd(II) complex derived from this compound demonstrated excellent potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM. The complex’s mechanism of action involves antiangiogenic effects and promotion of apoptosis, as confirmed by DNA condensation and FACS analysis . This suggests its potential as an anticancer drug.

Antitubercular Activity

Another derivative synthesized from this compound, 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl) acetamide, was evaluated for anti-tubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values of these derivatives were calculated, indicating their potential in combating tuberculosis .

C–N Bond Formation

The compound serves as a versatile precursor for C–N bond formation. Researchers have developed a general and inexpensive method to synthesize (1H-benzo[d]imidazol-2-yl)(phenyl)methanone using this compound. This method enables the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine, allowing for diverse applications in synthetic chemistry .

Potential Drug Development

Considering its experimental results, drug-likeness properties, and inhibition ability, the Pd(II) complex derived from this compound holds promise for future drug development. Its multifaceted characteristics make it a candidate for further exploration as a potent therapeutic agent .

作用機序

While the exact mechanism of action for “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide” is not specified, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-morpholin-4-yl-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O6/c31-24(27-17-6-2-1-5-16(17)23-25-18-7-3-4-8-19(18)26-23)15-13-20(29(32)33)22(21(14-15)30(34)35)28-9-11-36-12-10-28/h1-8,13-14H,9-12H2,(H,25,26)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKQXFQKYYOUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

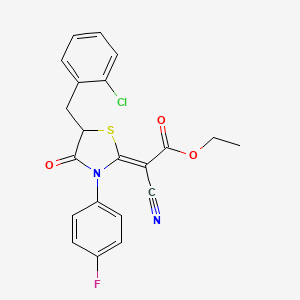

![3-[[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2661403.png)

![3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2661406.png)

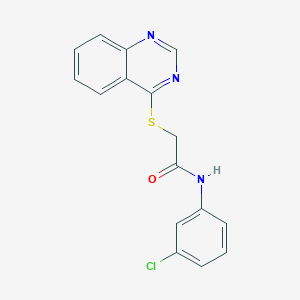

![N-(2-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2661408.png)

![(2Z)-5-(hydroxymethyl)-2-[(4-isopropylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2661409.png)

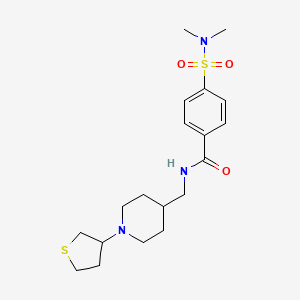

![3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2661413.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)

![{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2661419.png)

![N-(2-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2661420.png)

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B2661422.png)